4-Methoxybenzoic acid 4-Methoxybenzoic acid 4-methoxybenzoic acid is a methoxybenzoic acid substituted with a methoxy group at position C-4. It has a role as a plant metabolite. It is functionally related to a benzoic acid. It is a conjugate acid of a 4-methoxybenzoate.
4-Methoxybenzoic acid is a natural product found in Rhododendron dauricum, Aconitum forrestii, and other organisms with data available.
Anisic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Stevia rebaudiuna Leaf (part of).
Brand Name: Vulcanchem
CAS No.: 100-09-4
VCID: VC21407107
InChI: InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
SMILES: COC1=CC=C(C=C1)C(=O)O
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

4-Methoxybenzoic acid

CAS No.: 100-09-4

Cat. No.: VC21407107

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxybenzoic acid - 100-09-4

Specification

CAS No. 100-09-4
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name 4-methoxybenzoic acid
Standard InChI InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
Standard InChI Key ZEYHEAKUIGZSGI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)O
Appearance Solid
Boiling Point 276.5 °C
Melting Point 185 °C

Introduction

Physical and Chemical Properties

Physical Appearance and Organoleptic Properties

4-Methoxybenzoic acid appears as a colorless needle crystal at room temperature, though commercially it's often found as a white to slightly gray-beige powder . It possesses a distinctive odor described as "faint putrid sweet cadaverous" when present at 10% concentration in dipropylene glycol, and is categorized as having an "animal" odor type . This organoleptic characteristic influences its applications in the fragrance industry.

Physicochemical Properties

The compound possesses specific physicochemical properties that determine its behavior in various chemical and physical processes. Table 1 summarizes the key physicochemical parameters of 4-Methoxybenzoic acid.

Table 1: Physicochemical Properties of 4-Methoxybenzoic Acid

PropertyValue
Chemical FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
Melting Point182-185°C (literature)
Boiling Point275°C
Density1.385 g/cm³
Bulk Density380 kg/m³
Vapor Pressure0.001 Pa at 25°C
Refractive Index1.571-1.576
Flash Point185°C
pKa4.50 (at 25°C)
pH3-4 (0.3g/L, H₂O, 20°C)
LogP1.96
InChIKeyZEYHEAKUIGZSGI-UHFFFAOYSA-N

The data in this table illustrates the compound's relatively high melting and boiling points, moderate acidity (pKa of 4.50), and limited volatility (low vapor pressure) . These properties influence its behavior in chemical reactions and applications.

Solubility and Stability

4-Methoxybenzoic acid demonstrates specific solubility characteristics that affect its processing and applications. It is soluble in ethanol, ether, and chloroform, while showing poor solubility in cold water (approximately 0.3g/L at 20°C) . It exhibits improved solubility in hot water. The selective solubility profile makes it useful for particular extraction processes and formulations.

Synthesis and Preparation Methods

Industrial Production

Industrial production of 4-Methoxybenzoic acid primarily involves oxidation processes using p-methoxy toluene as the starting material. By modifying the mole ratio of cobalt and manganese catalysts, p-methoxy toluene can be reacted with oxygen or oxygen-containing gas in the presence of acetic acid to yield 4-Methoxybenzoic acid .

A common industrial production method utilizes n-hexyl bromide, tri(n-hexyl) amine, and para-methoxy toluene with cobalt chloride hexahydrate in a reaction that takes approximately 9 hours to complete . This process offers efficient conversion and good yield of the desired product.

Laboratory Synthesis Methods

Several laboratory-scale synthesis methods exist for 4-Methoxybenzoic acid. One approach involves a catalytic oxidation process using p-methoxy toluene and propionic acid over a catalyst comprising CoBr₂·6H₂O and MnBr₂·4H₂O, with a reaction time of approximately 20 hours .

Another method involves the use of photosensitizers. As described in research literature, 4-Methoxybenzoic acid can be synthesized by irradiating 4-methoxybenzaldehyde with a water-soluble photosensitizer such as (3,10,17,24-tetrasulfophthalocyaninato)cobalt(II) in a water-acetonitrile mixture at room temperature under ambient pressure for 150 hours . The process involves:

  • Adding 5 × 10⁻⁴ mol of the aldehyde and 8 × 10⁻⁶ mol of water-soluble photosensitizer to a mixture of acetonitrile (7.5 ml) and water (7.5 ml)

  • Irradiating the mixture under visible light using power LED lamps while bubbling air through the mixture

  • Monitoring the stability of the sensitizer using UV-Vis spectroscopy

  • Isolating the product through column chromatography using silica gel and n-hexane/EtOAc (13:1) as the eluent

These diverse synthesis methods allow for flexibility in production approaches depending on available resources and scale requirements.

Biochemical and Physiological Properties

Metabolism and Biotransformation

4-Methoxybenzoic acid undergoes specific metabolic transformations in biological systems. The cytochrome P450 enzyme CYP199A4, a heme-dependent monooxygenase, efficiently demethylates 4-methoxybenzoic acid . This O-demethylation occurs through a mechanism involving hydrogen abstraction by Compound I, followed by oxygen rebound to produce a hydroxylated hemiacetal. This intermediate spontaneously decomposes to yield 4-hydroxybenzoic acid and formaldehyde .

This metabolic pathway is significant for understanding the compound's fate in biological systems and its potential interactions with other substances. The ability of specific enzymes to transform 4-Methoxybenzoic acid affects its bioavailability and pharmacological properties.

Biological Activities

4-Methoxybenzoic acid exhibits several biological activities that contribute to its utility in various applications. It has documented antiseptic properties, making it valuable as a preservative in certain formulations . Additionally, it serves as a sole source of carbon and energy for growth in cultures of Nocardia sp. DSM 1069, highlighting its role in microbial metabolism .

Research indicates that 4-Methoxybenzoic acid is effective in clearing congestion in the lungs and respiratory tracts in conditions such as asthma or bronchitis . These properties suggest potential therapeutic applications that warrant further investigation.

Applications and Uses

Industrial Applications

4-Methoxybenzoic acid finds applications across multiple industries due to its unique properties. It serves as:

  • A preservative in various formulations, leveraging its antiseptic properties

  • A fragrance component in perfumery and cosmetic products, contributing its characteristic odor profile

  • An intermediate in the synthesis of more complex organic compounds, including the nootropic drug aniracetam

  • A chemical intermediate in various industrial processes, particularly in pharmaceutical manufacturing

Its relatively good stability and defined physical properties make it a reliable component in industrial formulations requiring preservation or specific organoleptic characteristics.

Research Applications

In research settings, 4-Methoxybenzoic acid has been utilized for studying electron transfer processes. It has been employed in the oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry . This application leverages the compound's redox properties and interaction with biological molecules.

The compound also serves as a model substrate for studying enzymatic O-demethylation reactions, particularly those catalyzed by cytochrome P450 enzymes . These studies provide insights into metabolic pathways and enzyme mechanisms that are valuable for pharmaceutical research and toxicology.

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